Atrovirinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atrovirinone is a natural product found in Garcinia atroviridis with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

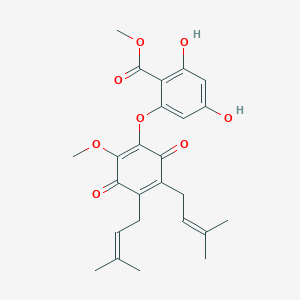

Atrovirinone is chemically described as 2-(1-methoxycarbonyl-4,6-dihydroxyphenoxy)-3-methoxy-5,6-di-(3-methyl-2-butenyl)-1,4-benzoquinone. Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators through several pathways:

- Inhibition of Nitric Oxide and Prostaglandin E2 Production : this compound significantly reduces the production of nitric oxide and prostaglandin E2 in LPS-induced RAW 264.7 macrophage cells and human whole blood. The inhibitory concentrations (IC50) for nitric oxide were found to be approximately 4.62 µmol/L, while for prostaglandin E2 it was around 9.33 µmol/L .

- Selective COX-2 Inhibition : The compound exhibits a more pronounced inhibitory effect on cyclooxygenase-2 (COX-2) compared to COX-1, with IC50 values of 2.10 µmol/L for TXB2 production via COX-2 pathway . This selectivity suggests potential therapeutic benefits in conditions where COX-2 is upregulated.

- Reactive Oxygen Species Modulation : this compound also inhibits the generation of intracellular reactive oxygen species (IC50 = 5.99 µmol/L), which plays a significant role in oxidative stress-related pathologies .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound make it a candidate for treating various inflammatory diseases. Its ability to inhibit key mediators such as TNF-alpha and lipoxygenase activity further supports its role in managing inflammatory responses:

- TNF-alpha Inhibition : The compound significantly inhibits TNF-alpha secretion from macrophages, with an IC50 value of 11.56 µmol/L . This inhibition could be beneficial in conditions characterized by chronic inflammation.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its cytotoxic effects on cancer cell lines:

- Cytotoxicity Against Cancer Cells : Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in HepG2 liver cancer cells .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Effect | IC50 (µmol/L) |

|---|---|---|

| Nitric Oxide Production | Inhibition | 4.62 ± 0.65 |

| Prostaglandin E2 Production | Inhibition | 9.33 ± 1.47 |

| TXB2 via COX-1 | Inhibition | 7.41 ± 0.92 |

| TXB2 via COX-2 | Inhibition | 2.10 ± 0.48 |

| Reactive Oxygen Species | Inhibition | 5.99 ± 0.62 |

| TNF-alpha Secretion | Inhibition | 11.56 ± 0.04 |

Case Studies and Research Insights

Several studies have documented the bioactivity of this compound:

- In vitro Studies : Research conducted on RAW 264.7 macrophages demonstrated that this compound effectively reduces inflammatory mediator release, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessments : Investigations into its cytotoxic effects reveal that this compound can selectively target cancer cells while sparing normal cells, presenting a promising avenue for cancer therapy .

- Mechanistic Studies : Further mechanistic studies are needed to elucidate the precise pathways through which this compound exerts its effects, particularly concerning its interactions with specific signaling cascades involved in inflammation and cancer progression.

Análisis De Reacciones Químicas

Inhibition of Cyclooxygenase (COX) Pathways

Atrovirinone exhibits dual inhibition of COX-1 and COX-2 enzymes, which are critical in prostaglandin synthesis. Key findings include:

| Parameter | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Thromboxane B₂ (TXB₂) | 7.41 ± 0.92 µM | 2.10 ± 0.48 µM | 0.32 |

This selectivity for COX-2 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

Suppression of Pro-Inflammatory Mediators

This compound dose-dependently inhibits nitric oxide (NO), prostaglandin E₂ (PGE₂), and reactive oxygen species (ROS) in LPS/IFN-γ-stimulated RAW 264.7 macrophages:

| Mediator | IC₅₀ Value (µM) | Cellular System |

|---|---|---|

| Nitric Oxide | 4.62 ± 0.65 | RAW 264.7 macrophages |

| Prostaglandin E₂ | 9.33 ± 1.47 | Whole blood |

| Intracellular ROS | 5.99 ± 0.62 | RAW 264.7 macrophages |

| TNF-α Secretion | 11.56 ± 0.04 | RAW 264.7 macrophages |

These effects correlate with suppressed nuclear factor-kappa B (NF-κB) pathway activation, reducing transcriptional upregulation of inducible enzymes like iNOS and COX-2 .

Lipoxygenase (LOX) Pathway Modulation

This compound moderately inhibits lipoxygenase activity (IC₅₀ not quantified), suggesting broad-spectrum anti-inflammatory action by targeting both COX and LOX pathways . This dual inhibition may synergistically reduce leukotriene biosynthesis, amplifying its therapeutic potential.

Mechanism of Action

The compound’s anti-inflammatory activity involves:

-

Enzyme Inhibition : Direct interaction with COX-2 and LOX active sites, disrupting arachidonic acid metabolism.

-

Oxidative Stress Mitigation : Scavenging ROS via its quinone structure, which accepts electrons from free radicals.

-

Transcriptional Regulation : Blocking NF-κB nuclear translocation, thereby suppressing pro-inflammatory gene expression .

Comparative Pharmacological Profile

Propiedades

Fórmula molecular |

C25H28O8 |

|---|---|

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

methyl 2,4-dihydroxy-6-[2-methoxy-4,5-bis(3-methylbut-2-enyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]oxybenzoate |

InChI |

InChI=1S/C25H28O8/c1-13(2)7-9-16-17(10-8-14(3)4)22(29)24(23(31-5)21(16)28)33-19-12-15(26)11-18(27)20(19)25(30)32-6/h7-8,11-12,26-27H,9-10H2,1-6H3 |

Clave InChI |

AATISISCRVORPT-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC2=CC(=CC(=C2C(=O)OC)O)O)CC=C(C)C)C |

melting_point |

124-125°C |

Descripción física |

Solid |

Sinónimos |

atrovirinone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.